N4,N4-Dimethylpyrimidine-4,6-diamine

Catalog No.
S1660356
CAS No.
36314-80-4
M.F
C6H10N4
M. Wt
138.17g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N4,N4-Dimethylpyrimidine-4,6-diamine

CAS Number

36314-80-4

Product Name

N4,N4-Dimethylpyrimidine-4,6-diamine

IUPAC Name

4-N,4-N-dimethylpyrimidine-4,6-diamine

Molecular Formula

C6H10N4

Molecular Weight

138.17g/mol

InChI

InChI=1S/C6H10N4/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3,(H2,7,8,9)

InChI Key

NAEUTEMXFHEUJC-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=NC(=C1)N

Canonical SMILES

CN(C)C1=NC=NC(=C1)N

N4,N4-Dimethylpyrimidine-4,6-diamine is an organic compound with the molecular formula C6H10N4. It is a derivative of pyrimidine, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The compound features two dimethylamino groups attached to the nitrogen atom at position 4 and amino groups at positions 4 and 6. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a subject of interest in various fields, particularly in medicinal chemistry.

DMPD itself is not likely to have a biological mechanism of action. However, it can be a building block for the synthesis of other molecules with interesting properties [].

  • Oxidation: The compound can be oxidized to form corresponding N-oxides, often using oxidizing agents such as hydrogen peroxide or peracids.
  • Reduction: Reduction reactions can yield partially or fully reduced derivatives, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur where the dimethylamine groups may be replaced by other nucleophiles, such as amines or thiols.

The specific products formed depend on the reagents and conditions used in these reactions.

N4,N4-Dimethylpyrimidine-4,6-diamine exhibits notable biological activities. It has been investigated for its potential as an enzyme inhibitor and as a ligand in biochemical assays. Its ability to interact with specific molecular targets allows it to modulate enzyme activity, which is crucial in drug development and therapeutic applications. The compound's structure suggests potential applications in treating diseases that involve enzyme dysregulation.

The synthesis of N4,N4-Dimethylpyrimidine-4,6-diamine typically involves the reaction of 2,4,6-trichloropyrimidine with dimethylamine under basic conditions. This reaction is conducted at low temperatures to facilitate the substitution of chlorine atoms with dimethylamine groups, resulting in the formation of the desired product. In industrial settings, similar methods are optimized for yield and purity to produce the compound on a larger scale.

N4,N4-Dimethylpyrimidine-4,6-diamine has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex pyrimidine derivatives.
  • Biology: The compound is utilized in studies of enzyme inhibition and biochemical assays.
  • Industry: It is involved in producing agrochemicals and other industrial chemicals due to its reactive nature.

Studies on N4,N4-Dimethylpyrimidine-4,6-diamine have explored its interactions with various biological targets. The compound's mechanism of action typically involves binding to the active sites of enzymes or receptors, leading to modulation of their activity. This interaction can result in either inhibition or activation depending on the structural context and target specificity.

Several compounds share structural similarities with N4,N4-Dimethylpyrimidine-4,6-diamine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
N4,N4-Dimethylpyrimidine-2,4-diamine1007-11-00.95
N4,N6-Dimethylpyrimidine-4,6-diamine14538-81-90.87
N4-Alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivativesVariousVaries

Uniqueness

N4,N4-Dimethylpyrimidine-4,6-diamine is unique due to its specific substitution pattern that imparts distinct chemical reactivity and biological activity compared to similar compounds. Its ability to participate in diverse

XLogP3

0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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